Superior Reactivity in Pd-Catalyzed Cross-Coupling: C4-Br vs. C4-Cl
4-Bromoquinazoline offers significantly enhanced reactivity in transition metal-catalyzed cross-coupling compared to its chloro analog. The established reactivity order of carbon-halogen bonds is C-I > C-Br >> C-Cl [1]. Under identical Suzuki-Miyaura conditions, the C4-Br bond undergoes oxidative addition with palladium much faster than the C4-Cl bond, enabling shorter reaction times and higher yields [2]. This reactivity advantage is critical for achieving chemoselectivity in polyhalogenated quinazoline substrates where sequential functionalization is desired [3].
| Evidence Dimension | Carbon-halogen bond reactivity (relative rate of Pd oxidative addition) |
|---|---|
| Target Compound Data | C4-Br: Moderate reactivity; participates readily in Suzuki-Miyaura coupling [2] |
| Comparator Or Baseline | C4-Cl: Low reactivity; significantly slower oxidative addition [1] |
| Quantified Difference | C-Br >> C-Cl (qualitative ranking based on established reactivity series) [1] |
| Conditions | Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.) [2] |
Why This Matters
The superior reactivity of the C4-Br bond enables faster, higher-yielding cross-coupling and facilitates sequential functionalization strategies not possible with chloro analogs.
- [1] Mphahlele, M.J.; et al. Molecules 2014, 19(1), 795-818. Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines. PMC6271842. View Source
- [2] Mphahlele, M.J.; et al. Molecules 2014, 19(11), 17435-17463. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. View Source
- [3] Mphahlele, M.J.; et al. Pharmaceuticals 2017, 10(4), 87. Synthesis and In Vitro Cytotoxicity of 4-(Halogenoanilino)-6-bromoquinazolines. PMID: 29156606. View Source
